2,3-Dihydro-5-benzofuranethanol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

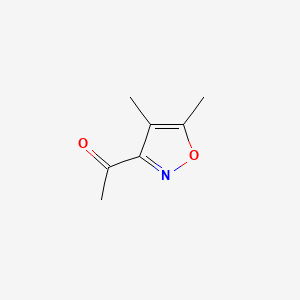

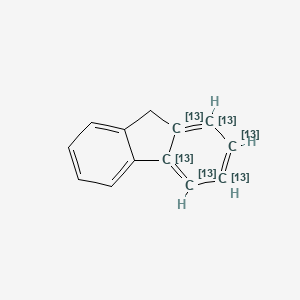

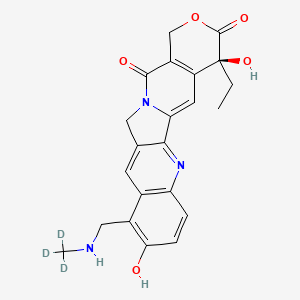

2,3-Dihydro-5-benzofuranethanol-d4 is a biochemical used for proteomics research . Its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to an ethanol group . The molecule has a molecular formula of C10H8D4O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular formula is C10H8D4O2 and it has a molecular weight of 168.23 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Benzofuran derivatives, including 2,3-Dihydro-5-benzofuranethanol, play a significant role in chemical synthesis and catalysis. These compounds have been widely investigated for their unique chemical properties that make them suitable as intermediates in the synthesis of various bioactive molecules. For example, benzofuran compounds are crucial in synthesizing heterocycles that exhibit a broad range of biological activities. They have been utilized in the development of catalysts for reactions, including the dehydration of methanol to produce dimethyl ether, a process that involves sophisticated catalysis research to improve yield, purity, and reduce energy consumption (Bateni & Able, 2018).

Pharmacological Research

Benzofuran derivatives are extensively explored in pharmacological research due to their potential therapeutic applications. These compounds have been the focus of drug discovery efforts, particularly in designing antimicrobial agents. The unique structural features of benzofurans, including their capability to interact with various biological targets, make them a privileged structure in drug discovery. Their pharmacological significance is highlighted by their activity against different clinically approved targets, offering a promising avenue for developing new antimicrobial candidates with improved bioavailability and therapeutic efficacy (Hiremathad et al., 2015).

Environmental Science and Biodegradation

In the field of environmental science, benzofuran compounds have been studied for their behavior in agricultural environments, particularly concerning herbicides based on similar chemical structures. Research has focused on the degradation of these compounds in the environment, emphasizing the role of microorganisms in biodegradation processes. This research is crucial for understanding how benzofuran derivatives and related compounds impact ecosystems and for developing strategies to mitigate their environmental footprint. The ability of specific microbial communities to degrade benzofuran derivatives highlights the potential for bioremediation approaches to address environmental pollution caused by these compounds (Magnoli et al., 2020).

Mecanismo De Acción

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets in a way that modulates cellular functions, leading to their observed effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that these compounds may induce changes at the molecular and cellular levels that result in the inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIYKHOHYJGMO-JAJFWILCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675845 |

Source

|

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185079-36-0 |

Source

|

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)